Methyl N-methylnipecotate methobromide

Description

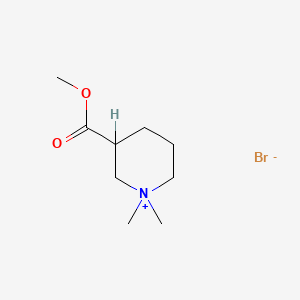

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 1,1-dimethylpiperidin-1-ium-3-carboxylate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18NO2.BrH/c1-10(2)6-4-5-8(7-10)9(11)12-3;/h8H,4-7H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWEKUYYAXPTNCT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC(C1)C(=O)OC)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432293 | |

| Record name | AC1Q1RCS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60296-01-7 | |

| Record name | Methyl N-methylnipecotate methobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060296017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-75584 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | AC1Q1RCS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 1-METHYL-3-PIPERIDINECARBOXYLATE METHOBROMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL N-METHYLNIPECOTATE METHOBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPI36QV12F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Advanced Derivatization Strategies

Methodologies for the Chemical Synthesis of Methyl N-methylnipecotate Methobromide

The synthesis of this compound is primarily achieved through a two-step process involving the formation of its tertiary amine precursor, Methyl N-methylnipecotate (commonly known as arecoline), followed by a quaternization reaction.

Step 1: Synthesis of Methyl N-methylnipecotate (Arecoline)

Arecoline (B194364) can be sourced through extraction from natural products or via chemical synthesis. The most common synthetic routes start from nicotinic acid or its derivatives. One modern approach involves the use of nicotinic acid methyl ester and methyl iodide. nih.gov Alternatively, arecoline can be prepared from its commercially available salt, arecoline hydrobromide. erowid.org This is achieved by treating the salt with a base, such as aqueous sodium bicarbonate or potassium carbonate, to neutralize the acid and liberate the arecoline freebase. erowid.orgchemicalbook.com The freebase is then typically extracted from the aqueous solution using an organic solvent like dichloromethane (B109758) or ether, dried, and concentrated in vacuo. erowid.orgchemicalbook.com

Step 2: Quaternization

The second step is the quaternization of the tertiary amine nitrogen in the arecoline molecule. This reaction converts the tertiary amine into a quaternary ammonium (B1175870) salt. To produce this compound, arecoline is reacted with methyl bromide (CH₃Br). The lone pair of electrons on the nitrogen atom of arecoline attacks the electrophilic methyl group of methyl bromide in a nucleophilic substitution (Sɴ2) reaction. This forms a new carbon-nitrogen bond, resulting in a positively charged quaternary ammonium cation and a bromide anion.

While the direct synthesis with methyl bromide is specific, the general principle is well-established. For instance, arecoline hydrochloride or hydrobromide salts are formed by dissolving arecoline in an alcohol and adding the corresponding acid (hydrochloric or hydrobromic acid). nih.gov The quaternization of amines is a standard procedure in organic synthesis, often carried out using an alkyl halide in a suitable solvent. mdpi.comnih.gov The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields.

Synthetic Approaches to Novel Nipecotate-Based Quaternary Ammonium Analogues

The nipecotate scaffold serves as a versatile platform for developing a wide array of novel quaternary ammonium analogues. Synthetic strategies focus on modifying different parts of the molecule—primarily the nitrogen atom of the piperidine (B6355638) ring and the carboxylate group—prior to the final quaternization step.

N-Substitution of the Piperidine Ring: A primary strategy involves the N-alkylation or N-acylation of a nipecotate ester precursor, such as ethyl nipecotate. This is typically accomplished by reacting the secondary amine of the nipecotate with various organic halides or acylating agents. d-nb.infonih.gov For example, new lipophilic domains can be introduced by reacting ethyl nipecotate with organic halides in the presence of a base like potassium carbonate. d-nb.info Another approach involves reductive amination, where a nipecotate derivative with an N-alkyl substituent ending in an aldehyde is reacted with a secondary amine. d-nb.info These modifications create diverse tertiary amine precursors.

Modification of the Carboxylate Group: The ester group can be hydrolyzed to the corresponding nipecotic acid, which can then be converted into amides. This is achieved by coupling the nipecotic acid with various primary or secondary amines using standard peptide coupling reagents or by converting the acid to an acid chloride followed by reaction with an amine. nih.gov This introduces structural diversity at the C3 position of the piperidine ring.

Final Quaternization: Once the desired tertiary amine analogue of nipecotate has been synthesized, the final step is quaternization. This is generally achieved by reacting the tertiary amine with an alkyl halide, such as methyl iodide or ethyl bromide. nih.govnih.gov The choice of the alkyl halide determines the nature of the fourth substituent on the nitrogen atom and the accompanying counter-ion, leading to a wide range of novel nipecotate-based quaternary ammonium analogues.

Table 1: Synthetic Strategies for Nipecotate-Based Analogues

| Modification Site | Reaction Type | Reagents/Precursors | Resulting Structure |

|---|---|---|---|

| Piperidine Nitrogen | N-Alkylation | Ethyl nipecotate, Organic halide, K₂CO₃ | N-substituted nipecotate ester |

| Piperidine Nitrogen | N-Acylation | Ethyl nipecotate, 2-Thiopheneacetyl chloride | N-acylated nipecotate ester researchgate.netresearchgate.net |

| C3-Carboxylate | Amidation | Nipecotic acid, Diethylamine, Isobutyl chloroformate | N,N-diethylnipecotamide researchgate.net |

| Final Step | Quaternization | Tertiary amine precursor, Methyl iodide (CH₃I) | Quaternary ammonium iodide salt nih.gov |

Stereochemical Considerations in the Synthesis of Chiral Derivatives

The carbon at the 3-position of the piperidine ring in nipecotic acid is a stereocenter, meaning nipecotate derivatives can exist as a pair of enantiomers (R and S isomers). The biological activity of these compounds is often stereospecific, making the synthesis of enantiomerically pure derivatives a critical consideration.

Several strategies are employed to obtain single-enantiomer nipecotate derivatives:

Resolution of Racemates: This is a common approach where a racemic mixture (a 1:1 mixture of R and S enantiomers) of ethyl nipecotate or nipecotic acid is separated. researchgate.net This can be achieved by fractional crystallization, which involves reacting the racemate with a chiral resolving agent, such as (D)-tartaric acid or dibenzoyl-l-tartaric acid, to form a pair of diastereomeric salts. researchgate.netresearchgate.net These diastereomers have different physical properties, such as solubility, allowing them to be separated by crystallization. researchgate.net

Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes. For instance, lipases like Novozym 435 can selectively hydrolyze one enantiomer of racemic ethyl nipecotate, allowing for the separation of the unreacted enantiomer from the hydrolyzed product. researchgate.net

Asymmetric Synthesis: This advanced approach aims to create the desired stereoisomer directly. One reported method involves the asymmetric α-alkylation of glycine (B1666218) using a chiral auxiliary to produce a linear precursor, which is then cyclized to form the piperidine ring with high stereoselectivity. researchgate.net

Once the enantiomerically pure nipecotate precursor is obtained, subsequent synthetic steps, including N-substitution and quaternization, are carried out in a manner that preserves the stereochemical integrity of the C3 chiral center.

Purification and Characterization Techniques for Related Quaternary Ammonium Compounds

The successful synthesis of this compound and its analogues relies on robust purification and characterization techniques to ensure the identity and purity of the final products.

Purification Techniques: As ionic compounds, quaternary ammonium salts are typically crystalline solids, which lends them to specific purification methods. Intermediates may be oils or solids requiring different techniques.

Table 2: Common Purification Techniques

| Technique | Description | Applicability |

|---|---|---|

| Crystallization/Recrystallization | Dissolving the compound in a hot solvent and allowing it to cool, causing the pure compound to crystallize out, leaving impurities in the solution. erowid.org | Final quaternary ammonium salts, solid intermediates. |

| Chromatography | Separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. Includes flash column chromatography and reverse-phase MPLC. d-nb.infonih.gov | Purification of synthetic intermediates and some final products. |

| Liquid-Liquid Extraction | Separating compounds based on their relative solubilities in two different immiscible liquids, often involving pH adjustments to modify a compound's charge and solubility. erowid.orgd-nb.info | Work-up of reaction mixtures to isolate the desired product from byproducts and reagents. |

| Filtration | A mechanical method to separate a solid from a liquid, commonly used to collect crystallized products. nih.gov | Isolation of precipitated or crystallized salts. nih.gov |

Characterization Techniques: A suite of analytical methods is used to confirm the structure and purity of the synthesized compounds.

Table 3: Key Characterization Methods

| Technique | Information Provided |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the molecular structure, including the connectivity of atoms (¹H NMR) and the carbon skeleton (¹³C NMR). d-nb.infomdpi.com |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. chemicalbook.com |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O for the ester, C-N bonds) within the molecule. chemicalbook.com |

| Elemental Analysis | Measures the percentage composition of elements (Carbon, Hydrogen, Nitrogen) to verify the empirical formula. nih.gov |

| Melting Point Determination | A sharp melting point range is an indicator of a pure crystalline solid. nih.gov |

Additionally, quantitative ¹H NMR (qHNMR) can be employed for the precise determination of compound purity. d-nb.info

Pharmacological Investigations and Mechanistic Elucidation

Interactions with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

To ascertain the effects of Methyl N-methylnipecotate methobromide on nAChRs, a series of in vitro and in silico studies would be necessary.

The initial step would involve determining the binding affinity of this compound for various nAChR subtypes. This is typically achieved through radioligand binding assays using cell membranes expressing specific recombinant nAChR subtypes (e.g., α4β2, α7, α3β4). These assays measure the ability of the compound to displace a known radioactive ligand from the receptor's binding site, allowing for the calculation of its inhibition constant (Ki), a measure of binding affinity. A comprehensive binding profile would reveal whether the compound is selective for a particular nAChR subtype.

Table 1: Hypothetical Binding Affinity Profile of this compound for nAChR Subtypes This table is for illustrative purposes only, as no experimental data is available.

| nAChR Subtype | Ki (nM) |

| α4β2 | Data not available |

| α7 | Data not available |

| α3β4 | Data not available |

| α1β1γδ | Data not available |

Following binding studies, functional assays are employed to determine the nature of the interaction. Using cell lines expressing specific nAChR subtypes, techniques such as fluorescence-based calcium imaging or membrane potential assays can assess whether this compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator (enhances or diminishes the effect of the natural agonist, acetylcholine).

Patch-clamp electrophysiology on cells expressing nAChRs or on neurons that endogenously express these receptors provides detailed information about the compound's effect on ion channel function. These studies can reveal changes in channel conductance, open probability, and desensitization kinetics, offering a deeper understanding of the mechanistic actions of the compound at the single-channel level.

Computational methods such as molecular docking and dynamics simulations could be used to predict the binding mode of this compound within the ligand-binding domain of various nAChR subtypes. These in silico approaches can provide insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern binding and selectivity, and can help rationalize experimentally observed structure-activity relationships.

Interactions with Muscarinic Acetylcholine Receptors (mAChRs)

A parallel set of investigations would be required to characterize the interaction of this compound with the five subtypes of muscarinic acetylcholine receptors (M1-M5).

Similar to the approach for nAChRs, radioligand binding assays would be conducted using cell membranes expressing individual human recombinant mAChR subtypes (M1 through M5). These experiments would determine the binding affinity (Ki) of this compound for each subtype, thereby establishing its selectivity profile across the muscarinic receptor family.

Table 2: Hypothetical Binding Affinity Profile of this compound for mAChR Subtypes This table is for illustrative purposes only, as no experimental data is available.

| mAChR Subtype | Ki (nM) |

| M1 | Data not available |

| M2 | Data not available |

| M3 | Data not available |

| M4 | Data not available |

| M5 | Data not available |

Without such fundamental research, the pharmacological properties of this compound remain unknown. Future studies are required to elucidate its potential interactions with the cholinergic system and to determine if it possesses any therapeutic potential.

Functional Assays of mAChR Modulation in Cellular Models

No studies were identified that have utilized cellular models (e.g., cell lines expressing specific muscarinic receptor subtypes) to assess the functional activity of this compound. Such assays are critical for determining whether the compound acts as an agonist, antagonist, or allosteric modulator at any of the five muscarinic receptor subtypes (M1-M5) and for quantifying its potency and efficacy.

Computational Modeling of mAChR-Ligand Interactions

There is no evidence of computational studies, such as molecular docking or molecular dynamics simulations, having been performed for this compound. These in silico methods are often used to predict the binding mode and affinity of a ligand to its receptor, providing insights into the structural basis of its activity. The absence of such research means the specific interactions between this compound and the binding sites of muscarinic receptors have not been modeled.

Cholinesterase Inhibition Studies

No published research could be located that investigated the effect of this compound on the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), the key enzymes responsible for the degradation of acetylcholine.

Kinetic Analysis of Acetylcholinesterase (AChE) Inhibition

Specific kinetic data, including IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%), the Michaelis constant (Km), and the inhibitor constant (Ki), are not available for the interaction between this compound and AChE. This information is fundamental to characterizing the potency and mechanism of enzyme inhibition.

Kinetic Analysis of Butyrylcholinesterase (BChE) Inhibition

Similarly, there is a lack of kinetic data regarding the inhibition of BChE by this compound. Understanding a compound's selectivity for AChE versus BChE is a critical aspect of its pharmacological profile, and this information is currently unavailable.

Reversibility and Irreversibility of Cholinesterase Binding Interactions

The nature of the binding interaction—whether the compound acts as a reversible or irreversible inhibitor of cholinesterases—has not been determined. Reversibility studies, such as dialysis experiments or dilution assays, are necessary to establish this crucial mechanistic detail.

Examination of Other Neurotransmitter Receptor and Enzyme Interactions

Beyond the cholinergic system, there are no reports of screening this compound for activity at other neurotransmitter receptors (e.g., nicotinic, dopaminergic, serotonergic) or other enzymes involved in neurotransmission. Therefore, its selectivity profile remains completely unknown.

Structure Activity Relationship Sar Analyses

Elucidating Structural Determinants for Nicotinic Receptor Affinity and Selectivity

The affinity and selectivity of Methyl N-methylnipecotate methobromide for nicotinic acetylcholine (B1216132) receptors (nAChRs) are predicted to be significantly influenced by its core structural features: the quaternary nitrogen, the N-methyl group, and the methyl ester substituent on the piperidine (B6355638) ring.

The permanently charged quaternary nitrogen is a critical pharmacophoric element for interaction with the cation-π box of the nAChR binding site. This interaction, formed between the positive charge of the nitrogen and the electron-rich aromatic side chains of amino acids like tryptophan and tyrosine in the receptor's binding pocket, is a hallmark of many nicotinic agonists. The presence of the N-methyl group is also a key determinant of activity. Studies on nicotine (B1678760) analogs have shown that methylation of the pyrrolidine (B122466) nitrogen is essential for high affinity at certain nAChR subtypes. For instance, a "methyl scan" of nicotine's pyrrolidine ring revealed that modifications at the 1'-N position can significantly impact receptor interaction, with N-methylation generally favoring affinity. nih.gov

The selectivity of this compound for different nAChR subtypes (e.g., α4β2 vs. α7) will depend on the subtle interplay of these structural features. For example, arecoline (B194364) shows selectivity for α4* receptors over α7 receptors. nih.gov The more constrained piperidine ring of this compound compared to the pyrrolidine ring of nicotine may also confer a distinct selectivity profile.

Table 1: Predicted Influence of Structural Features on Nicotinic Receptor Affinity

| Structural Feature | Predicted Influence on Nicotinic Receptor Affinity | Rationale based on Analogous Compounds |

| Quaternary Nitrogen | Essential for high-affinity binding | Forms critical cation-π interactions with aromatic residues in the nAChR binding pocket. |

| N-Methyl Group | Likely enhances affinity | N-methylation of the nitrogen in the heterocyclic ring of nicotinic ligands is often crucial for potent activity. nih.gov |

| Methyl Ester Group | Contributes to binding and may influence selectivity | The ester moiety in arecoline is compatible with nicotinic receptor binding and contributes to its partial agonist activity. plos.orgnih.gov |

| Piperidine Ring | Determines overall shape and fit in the binding pocket | The conformation of the piperidine ring will influence its interaction with different nAChR subtypes. |

Investigating Molecular Features Influencing Muscarinic Receptor Modulation

The interaction of this compound with muscarinic acetylcholine receptors (mAChRs) is also heavily dependent on its chemical structure. As a quaternary ammonium (B1175870) compound, it bears a structural resemblance to the endogenous ligand, acetylcholine, and other muscarinic agents.

The methyl ester group at the 3-position of the piperidine ring is another key feature. Its size, orientation, and electronic properties will affect how the molecule fits into the binding pocket and interacts with surrounding amino acid residues. Arecoline, a muscarinic agonist, possesses a similar methyl ester group and exhibits varying affinities for different muscarinic receptor subtypes. abcam.com Specifically, arecoline hydrobromide has been shown to be a potent agonist at M1, M3, and M5 receptors, and a somewhat less potent agonist at M2 and M4 receptors. abcam.comcaymanchem.com This suggests that the ester functionality is well-tolerated and can contribute to potent muscarinic agonism.

Furthermore, the stereochemistry of the chiral center at the 3-position of the piperidine ring will likely play a significant role in receptor subtype selectivity and whether the compound acts as an agonist or antagonist. For instance, the (R)-enantiomer of ethyl nipecotate has been shown to act as an agonist at M2 receptors while being an antagonist at M1 sites. nih.gov

Table 2: Predicted Muscarinic Receptor Activity Profile based on Arecoline Analogs

| Muscarinic Receptor Subtype | Predicted Activity of this compound | EC50 Values for Arecoline Hydrobromide abcam.com |

| M1 | Potent Agonist | 7 nM |

| M2 | Agonist | 95 nM |

| M3 | Potent Agonist | 11 nM |

| M4 | Agonist | 410 nM |

| M5 | Potent Agonist | 69 nM |

Analysis of Chemical Structure on Cholinesterase Inhibition Potency and Specificity

The positively charged quaternary nitrogen is expected to bind to the anionic subsite of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This subsite contains negatively charged amino acid residues, such as glutamate (B1630785) and aspartate, which electrostatically interact with the quaternary head of ligands. This interaction is a primary driver for the binding of many cholinesterase inhibitors.

The N-methyl groups on the nitrogen atom also contribute to the binding. The size and shape of the piperidine ring and its substituents will determine how well the molecule fits into the active site gorge of the enzyme. For AChE, the gorge is narrow and deep, while in BuChE it is wider. This difference in active site topology often forms the basis for inhibitor selectivity.

Impact of Quaternary Nitrogen Stereochemistry and Substituent Variations on Pharmacological Profile

The stereochemistry of the quaternary nitrogen and the substituents on the piperidine ring are critical determinants of the pharmacological profile of this compound. Although quaternization of the nitrogen atom removes the chiral center that would exist in the tertiary amine precursor, the stereochemistry of the substituent at the 3-position of the piperidine ring remains.

The spatial arrangement of the methyl ester group will significantly influence the molecule's interaction with the chiral binding pockets of nicotinic and muscarinic receptors, as well as cholinesterases. Different stereoisomers can exhibit vastly different affinities, efficacies, and selectivities. For example, studies on stereoisomers of 4-methyl piperidine analogs of hemicholinium-3, which are also quaternary ammonium compounds, have been conducted to investigate the role of stereochemistry in their biological activity. nih.gov While in that specific case, the isomers were found to be equipotent, it highlights the importance of considering stereoisomerism in drug-receptor interactions. nih.gov

Variations in the substituents on the quaternary nitrogen would also dramatically alter the pharmacological profile. Replacing one of the N-methyl groups with a larger alkyl or arylalkyl group would change the steric bulk and lipophilicity around the cationic head. For instance, in a series of N-substituted 4-piperidinyl benzilates, increasing the size of the N-alkyl substituent from methyl to n-propyl or isopropyl led to a significant decrease in muscarinic receptor affinity. nih.gov However, substitution with a benzyl (B1604629) group was well-tolerated, suggesting the presence of a hydrophobic pocket that can accommodate aromatic rings. nih.gov

Similarly, modifications to the ester group would impact the compound's properties. Changing the methyl ester to a larger ester or an amide would alter its hydrogen bonding capacity, polarity, and steric profile, leading to changes in receptor affinity and selectivity.

Application of Quantitative Structure-Activity Relationship (QSAR) and Computational Chemistry Methods

Quantitative Structure-Activity Relationship (QSAR) and computational chemistry methods are powerful tools for predicting the biological activity of this compound and for designing new analogs with improved pharmacological profiles.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to build models that correlate the 3D structural features of a series of related compounds with their biological activities. For nicotinic receptor ligands, 3D-QSAR studies have revealed the importance of steric and electrostatic fields for receptor affinity. acs.org Such models can highlight regions of the molecule where modifications are likely to increase or decrease activity. For example, bulky substituents at certain positions of the pyridine (B92270) ring in nicotine analogs have been shown to be detrimental to affinity. acs.org

Molecular docking simulations can provide insights into the binding mode of this compound at the atomic level. By docking the molecule into the crystal structures or homology models of nicotinic and muscarinic receptor subtypes, as well as cholinesterases, it is possible to predict the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. These simulations can help to rationalize observed SAR data and guide the design of new compounds. For instance, docking studies of piperidine derivatives have been used to understand their interactions with the α7 nAChR. frontiersin.org

Molecular dynamics (MD) simulations can further refine the understanding of the dynamic nature of the ligand-receptor interaction. MD can reveal how the flexibility of both the ligand and the receptor influences binding and can help to predict the stability of the complex over time.

In Vitro and Animal Model Applications As a Research Tool

Utilization in Preclinical Neurobiological Research Models

Preclinical neurobiological research models are fundamental for elucidating the mechanisms of neurological diseases and for the initial screening of potential therapeutic agents. These models can range from cell cultures to complex animal models of disease.

A comprehensive literature search did not identify any studies that have utilized Methyl N-methylnipecotate methobromide in preclinical neurobiological research models. There is no available data to suggest its application in either in vitro or in vivo models to study neurological processes or disorders.

Application in the Study of Cholinergic System Dysfunction in Animal Models

Animal models of cholinergic system dysfunction are crucial for understanding conditions such as Alzheimer's disease and myasthenia gravis, where cholinergic signaling is impaired. These models are often used to test the efficacy of cholinomimetic or cholinolytic compounds.

There is no scientific literature available that describes the application of this compound in animal models for the study of cholinergic system dysfunction. Research on its effects on cognitive deficits, motor function, or other behavioral outcomes in such models has not been published.

Development and Optimization of In Vitro Assays for Cholinergic Target Screening

In vitro assays are essential for the high-throughput screening of compounds that may interact with cholinergic targets, such as muscarinic and nicotinic receptors, acetylcholinesterase, and choline (B1196258) transporters.

No published research details the use of this compound in the development or optimization of in vitro assays for cholinergic target screening. Its binding affinities, agonist or antagonist activities at cholinergic receptors, or its effects on cholinergic enzymes have not been characterized in the scientific literature.

Pharmacokinetic and Pharmacodynamic Profiling in Animal Models

Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound, while pharmacodynamic studies investigate its physiological and biochemical effects. This profiling is a critical step in drug development.

There is a complete absence of data regarding the pharmacokinetic and pharmacodynamic profile of this compound in any animal model. Information on its bioavailability, half-life, metabolic pathways, and its dose-response relationships for any physiological effect is not available in the public domain.

Table 1: Pharmacokinetic Parameters of this compound in Animal Models

| Parameter | Value | Animal Model |

|---|---|---|

| Bioavailability | Data not available | - |

| Half-life (t½) | Data not available | - |

| Volume of Distribution (Vd) | Data not available | - |

| Clearance (CL) | Data not available | - |

| Cmax | Data not available | - |

Table 2: Pharmacodynamic Effects of this compound in Animal Models

| Effect Studied | Outcome | Animal Model |

|---|---|---|

| Cholinergic receptor activation | Data not available | - |

| Acetylcholinesterase inhibition | Data not available | - |

| Behavioral changes | Data not available | - |

Role in Investigating Cholinergic System Plasticity and Adaptation in Animal Models

The cholinergic system exhibits significant plasticity, adapting to various stimuli, including chronic drug exposure and pathological conditions. Research tools are vital for understanding these adaptive mechanisms.

No studies have been published that investigate the role of this compound in cholinergic system plasticity and adaptation in animal models. Its potential effects on receptor expression, neurotransmitter release, or synaptic plasticity in response to chronic administration or in models of neurological disease remain uninvestigated.

While the chemical structure of this compound suggests a potential interaction with the cholinergic nervous system, a thorough review of the scientific literature indicates that this compound has not been a subject of published preclinical research. The complete absence of data across all the outlined areas—from basic in vitro characterization to in vivo studies in animal models—highlights that this compound is an uncharacterized agent in the field of neurobiology. Consequently, its potential as a research tool remains entirely speculative until foundational pharmacological studies are conducted and published.

Future Directions and Emerging Research Avenues

Rational Design and Synthesis of Advanced Analogues with Enhanced Target Selectivity

The development of advanced analogs of Methyl N-methylnipecotate methobromide is a primary future direction. The core N-methylnipecotate structure can be systematically modified to enhance selectivity for specific cholinergic receptor subtypes, which is crucial for minimizing off-target effects. Future synthetic strategies will likely focus on:

Stereochemistry: The synthesis of enantiomerically pure forms of nipecotic acid derivatives has been a significant focus in related research, as different stereoisomers can exhibit markedly different potencies and selectivities for their biological targets. usm.edu

Lipophilic Moieties: The addition of various lipophilic groups to the nipecotic acid scaffold is a common strategy to improve blood-brain barrier penetration and modulate binding affinity. Research on related nipecotic acid derivatives has shown that incorporating structures like biphenyl (B1667301) or tricyclic cage systems can significantly alter subtype selectivity, for example, for GABA transporters. d-nb.infouni-muenchen.de A similar approach could be applied to generate cholinergic agents with tailored properties.

Bioisosteric Replacement: The ester and quaternary ammonium (B1175870) groups of this compound are key features for potential modification. Bioisosteric replacement of the ester with more stable functional groups could improve pharmacokinetic properties.

A summary of potential modifications and their rationales is presented in the table below.

| Structural Modification | Rationale | Potential Outcome |

| Introduction of chiral centers | To explore stereoselective binding to receptor subtypes | Enhanced potency and selectivity |

| Addition of bulky lipophilic groups | To increase blood-brain barrier permeability and explore additional binding pockets | Improved CNS penetration and target affinity |

| Bioisosteric replacement of the ester | To enhance metabolic stability | Longer duration of action |

| Variation of the N-alkyl substituent | To probe the binding site for optimal interactions | Fine-tuning of receptor affinity and efficacy |

Exploration of Novel Binding Sites and Allosteric Modulation Mechanisms

While the primary binding sites for cholinergic ligands are well-characterized, the exploration of novel binding sites and allosteric modulation is a rapidly growing area of research. Future investigations into this compound and its analogs could reveal:

Allosteric Modulation: Positive allosteric modulators (PAMs) of nicotinic acetylcholine (B1216132) receptors (nAChRs) are of great interest for treating cognitive deficits. researchgate.net Analogs of this compound could be designed to act as PAMs, enhancing the effect of the endogenous neurotransmitter acetylcholine without directly activating the receptor.

Receptor Subtype Heterogeneity: The diverse family of nicotinic and muscarinic receptors offers opportunities for developing highly selective ligands. Computational docking studies will be instrumental in identifying potential interactions with less-conserved residues that could confer subtype selectivity. consensus.app

Integration with Advanced Preclinical Neuroimaging Techniques for Functional Assessment

Advanced neuroimaging techniques are becoming indispensable tools in preclinical drug development. For novel cholinergic ligands like derivatives of this compound, techniques such as Positron Emission Tomography (PET) and functional Magnetic Resonance Imaging (fMRI) will be crucial for:

Receptor Occupancy Studies: Radiolabeled versions of potent and selective analogs could be developed as PET tracers to visualize and quantify receptor occupancy in the brain of living animals. This would provide invaluable information on the relationship between dose, target engagement, and behavioral effects.

Functional Readouts: fMRI can be used to assess the effects of a novel cholinergic ligand on brain activity in response to specific tasks or stimuli, providing a functional assessment of its therapeutic potential in animal models of neurological disorders.

Elucidation of Specific Roles in Neurological and Psychiatric Animal Models

Given the implication of the cholinergic system in a range of disorders, future research will involve the extensive use of animal models to elucidate the specific therapeutic potential of novel this compound analogs. Key areas of investigation will include:

Neurodegenerative Diseases: The classification of the parent compound as a potential antiparkinson agent suggests its evaluation in models of Parkinson's disease. echemi.com Furthermore, given the role of cholinergic deficits in Alzheimer's disease, testing in relevant transgenic mouse models would be a logical step. nih.gov

Epilepsy and Seizure Disorders: Some nipecotic acid derivatives have been investigated for their anticonvulsant properties, potentially through modulation of nicotinic receptors. consensus.appbiorxiv.org This suggests a potential avenue of research for analogs of this compound.

Cognitive Enhancement: The role of nicotinic acetylcholine receptors in cognition is well-established. researchgate.net Novel ligands could be assessed for their ability to improve learning and memory in various animal models.

The table below summarizes relevant animal models for future research.

| Disease Area | Animal Model | Potential Therapeutic Application |

| Parkinson's Disease | 6-OHDA or MPTP-lesioned rodents | Alleviation of motor symptoms |

| Alzheimer's Disease | Transgenic mice (e.g., 5xFAD) | Improvement of cognitive deficits |

| Epilepsy | Chemoconvulsant (e.g., PTZ) or genetic models | Reduction of seizure frequency and severity |

| Cognitive Impairment | Scopolamine-induced amnesia models | Reversal of memory deficits |

Methodological Advancements in In Vitro and Animal Model Characterization of Cholinergic Ligands

The characterization of novel cholinergic ligands will benefit from ongoing methodological advancements. These include:

High-Throughput Screening: The development of more sophisticated high-throughput screening assays will allow for the rapid evaluation of large libraries of this compound analogs against a panel of cholinergic receptor subtypes.

In Silico Drug Design: The use of computational methods, such as molecular docking and molecular dynamics simulations, will become increasingly integral to the rational design of new ligands with desired properties, saving time and resources in the drug discovery process. consensus.app

Automated Behavioral Analysis: In animal studies, the use of automated systems for behavioral analysis will provide more objective and detailed data on the effects of novel compounds on motor function, cognition, and affective states.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.